molecular formula C8H10N4OS B1359454 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1114597-74-8

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1359454
M. Wt: 210.26 g/mol
InChI Key: NQFAINHDJCGSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. However, there is limited information available about this specific compound1. It is related to the thieno[2,3-d]pyrimidin-4(3H)-one family of compounds, which have been studied for their potential as antitubercular agents2 and CDK2 inhibitors1.



Synthesis Analysis

The synthesis of related compounds, such as 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported. These were synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors3. However, the specific synthesis process for “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is not explicitly provided in the literature. However, related compounds such as thieno[2,3-d]pyrimidin-4-amines have been studied, and their structure-activity relationships have been reported4.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one”. However, related compounds have been synthesized and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” are not readily available in the literature. However, a related compound, 4-Hydrazinothieno[2,3-d]pyrimidine, has a molecular weight of 166.21 g/mol7.


Scientific Research Applications

Synthesis and Structure

  • A range of thieno[2,3-d]pyrimidines, including 2-hydrazino-5-isopropyl-thieno[2,3-d]pyrimidin-4(3H)-one, was synthesized, leading to the creation of thieno[2,3-d]triazolo[4,3-a]pyrimidines and thieno[3,2-e]triazolo[4,3-a]pyrimidines. These compounds are significant for their potential in chemical research and pharmacological applications (Hamed, Zeid, El-Ganzory, & Abdel aal, 2008).

Synthesis and Characterization

  • The compound 2-Hydrazinyl-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one was utilized in the synthesis of new pyrazole derivatives. These derivatives were achieved through reactions with various active methylene compounds, highlighting the compound's versatility in organic synthesis (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017).

Antimicrobial Applications

  • Synthesis involving hydrazinothieno[2,3-d]pyrimidine led to the creation of several derivatives, some of which exhibited significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Green Chemistry Approach

  • A green approach for synthesizing Thieno[2,3-d]pyrimidin-4(3H)-ones, which are pharmacologically important, was reported. This method emphasized step economy and reduced environmental impact, showcasing the compound's role in sustainable chemistry (Shi et al., 2018).

Synthesis and Reactivity

  • Research on the synthesis and reactivity of thieno[3,2-d]pyrimidin-4-ones, including the use of hydrazino derivatives, provided insights into the formation of various heterocyclic compounds. These findings are crucial for developing new chemical entities in pharmaceutical research (Kostenko et al., 2007).

Anticancer Potential

  • The compound ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, related to thieno[3,2-d]pyrimidin-4(3H)-ones, was part of a study that synthesized new derivatives with promising anticancer activity. This highlights the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in cancer research (Gad et al., 2020).

Safety And Hazards

There is limited information available on the safety and hazards of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one”. However, a related compound was found to be toxic to several cancer cell lines3.


Future Directions

The future directions for research on “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the literature. However, related compounds have shown potential as therapeutic agents for acute lung injury5, suggesting that further research into the therapeutic potential of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” could be beneficial.


properties

IUPAC Name

3-ethyl-2-hydrazinylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-2-12-7(13)6-5(3-4-14-6)10-8(12)11-9/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFAINHDJCGSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.